3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Description
3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring with a quinoline moiety, making it a promising candidate for various biological activities.
Properties
IUPAC Name |
3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-13-23-24-20-17-10-3-2-9-16(17)19(25-26(13)20)22-12-15-7-4-6-14-8-5-11-21-18(14)15/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGAMPLVIBJESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NCC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinoline Attachment: The quinoline moiety is introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with quinoline derivatives under basic conditions.
Final Assembly: The final compound is obtained by coupling the triazole-quinoline intermediate with a phthalazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts such as palladium or copper complexes.
Solvent Choice: Employing solvents that facilitate the reaction and are easy to remove post-reaction.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions without decomposing the product.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions often conducted under reflux conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Different reduced forms based on the reducing agent.
Substituted Compounds: A range of substituted derivatives with varying functional groups.
Scientific Research Applications
3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine involves:
Molecular Targets: The compound targets DNA and various enzymes involved in cell proliferation.
Pathways Involved: It intercalates into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward kinases and antiproliferative activities against cancer cell lines.
Uniqueness: 3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine stands out due to its unique combination of a triazole ring with a quinoline moiety, which imparts distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
